5-Amino-6-Chlorophthalane: A Technical Guide to Properties, Synonyms, and KRAS G12D Applications
5-Amino-6-Chlorophthalane: A Technical Guide to Properties, Synonyms, and KRAS G12D Applications
Executive Summary
In modern structure-based drug design, conformationally restricted bicyclic scaffolds are highly sought after for their ability to project pharmacophoric elements into precise 3D spatial orientations. 5-Amino-6-chlorophthalane (systematically known as 6-chloro-1,3-dihydroisobenzofuran-5-amine) is a critical, specialized intermediate. Featuring an electron-rich aniline moiety fused to a saturated isobenzofuran ring, this compound provides an ideal balance of lipophilicity, rigidity, and hydrogen-bonding potential. Recently, it has emerged as a foundational building block in the synthesis of advanced allosteric inhibitors targeting the KRAS G12D mutation—a notorious driver of pancreatic, colorectal, and lung cancers[1].
This whitepaper synthesizes the physicochemical properties, nomenclature, and field-proven synthetic workflows associated with 5-amino-6-chlorophthalane, providing drug development professionals with a comprehensive mechanistic guide.
Chemical Identity & Synonyms
Because phthalane derivatives are frequently cataloged under various systematic and trivial names, identifying the correct nomenclature is critical for procurement and literature review. The table below consolidates the validated identifiers[2][3].
| Nomenclature Type | Identifier / Name |
| IUPAC Name | 6-Chloro-1,3-dihydroisobenzofuran-5-amine |
| Common / Trivial Name | 5-Amino-6-chlorophthalane |
| Alternative Systematic | 6-Chloro-1,3-dihydro-2-benzofuran-5-amine |
| CAS Registry Number | 2304496-03-3 |
| Oxidized Analog (Phthalide) | 5-Amino-6-chloroisobenzofuran-1(3H)-one (CAS: 1369339-96-7) |
Physicochemical & Structural Properties
The structural features of 5-amino-6-chlorophthalane dictate its reactivity and its behavior within biological targets. The chlorine atom exerts an inductive electron-withdrawing effect, modulating the pKa of the adjacent amine, while the cyclic ether provides a stable hydrogen-bond acceptor.
| Property | Quantitative Value / Description |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol |
| Isotopic Mass | 169.0294 Da |
| Appearance | Solid (typically off-white to pale brown) |
| Solubility | Soluble in DMF, DMSO, EtOAc; slightly soluble in H₂O |
| Storage Conditions | 2–8°C, sealed in a dry, inert argon atmosphere |
| Pharmacophoric Role | Rigid hydrophobic core; H-bond acceptor (ether oxygen) |
Mechanistic Role in Oncology: Targeting KRAS G12D
The KRAS G12D mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state. This continuous activation relentlessly drives the MAPK/ERK signaling cascade, resulting in uncontrolled cellular proliferation[1].
Historically considered "undruggable," KRAS G12D is now targeted via small molecules that bind to shallow allosteric pockets. 5-Amino-6-chlorophthalane is utilized as a core scaffold in these inhibitors. The isobenzofuran ring provides a rigid vector that optimally positions the chlorine atom into a lipophilic sub-pocket of the mutant KRAS protein, while the amine serves as a synthetic handle to attach complex, target-specific appendages that lock the protein in an inactive conformation[1].
Fig 1. KRAS G12D MAPK/ERK signaling pathway and allosteric inhibition mechanism.
Synthetic Workflows & Experimental Protocols
To integrate the 5-amino-6-chlorophthalane core into a mature Active Pharmaceutical Ingredient (API), it must undergo regioselective functionalization. The most critical transformation is the bromination at the 7-position to yield 7-bromo-6-chloro-1,3-dihydroisobenzofuran-5-amine (CAS: 2991356-78-4)[2]. This bromine atom acts as an essential electrophilic handle for subsequent Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to build the extended KRAS inhibitor framework[1].
Fig 2. Synthetic workflow from 5-amino-6-chlorophthalane to advanced KRAS inhibitors.
Protocol: Regioselective Bromination of 5-Amino-6-chlorophthalane
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Objective: To install a bromine atom at the 7-position, creating a reactive site for downstream C-C or C-N bond formation.
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Causality & Reagent Selection: N-Bromosuccinimide (NBS) is strictly utilized instead of elemental bromine (Br₂). The isobenzofuran (phthalane) ether linkage is highly sensitive to strong acids (like the HBr generated in large quantities by Br₂) and harsh oxidative conditions. NBS provides a controlled, low-concentration release of electrophilic bromine. This ensures substitution occurs exclusively at the activated ortho position relative to the amine, without cleaving or oxidizing the delicate benzylic carbons of the cyclic ether.
Step-by-Step Procedure:
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Substrate Dissolution: Dissolve 5-amino-6-chlorophthalane (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration under an inert argon atmosphere.
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Causality: DMF polarizes the N-Br bond of NBS, accelerating the generation of the active bromonium ion while maintaining a completely homogeneous reaction matrix.
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Thermal Control: Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of 0 °C.
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Causality: Lowering the thermal energy suppresses kinetic side-reactions, specifically the unwanted radical oxidation of the phthalane ring's benzylic positions.
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Electrophile Addition: Add NBS (1.05 eq) portion-wise over 30 minutes.
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Causality: Staggered addition prevents exothermic spikes, locking in the regioselectivity of the electrophilic aromatic substitution.
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Self-Validating Monitoring: Stir the mixture for 2 hours, allowing it to slowly warm to ambient temperature. Monitor progression via LC-MS.
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Validation Check: The reaction is deemed complete when the starting material trace (m/z 170 [M+H]⁺) is entirely depleted, and the product spectrum displays a dominant m/z 248/250[M+H]⁺ doublet in a strict 1:1 ratio, confirming mono-bromination.
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Quench and Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce any unreacted NBS. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with 5% aqueous LiCl.
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Causality: The LiCl wash is highly effective at partitioning residual DMF out of the organic layer and into the aqueous phase.
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Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate pure 7-bromo-6-chloro-1,3-dihydroisobenzofuran-5-amine.
Safety, Handling, and Storage
As a halogenated aniline derivative, 5-amino-6-chlorophthalane should be treated as a potential skin and respiratory irritant. It is prone to slow oxidation upon prolonged exposure to ambient air and light, which can lead to the darkening of the solid (formation of azo/azoxy dimers or phthalide derivatives). It must be stored at 2–8°C in tightly sealed amber vials under an inert atmosphere (Nitrogen or Argon) to maintain >98% purity for sensitive transition-metal catalyzed downstream steps.
References
- WO2023183585A1 - KRAS Inhibitors Source: Google Patents URL
